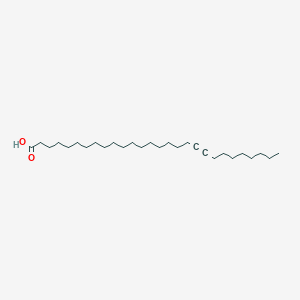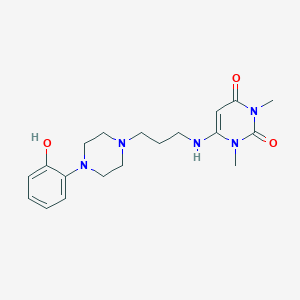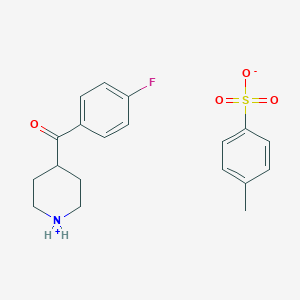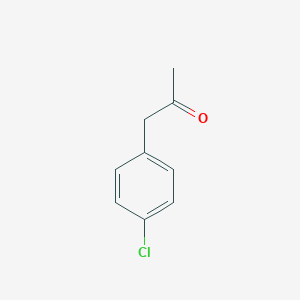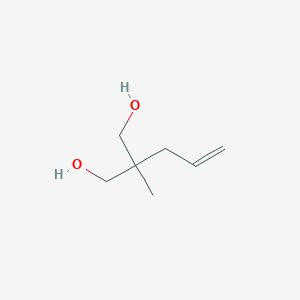
2-Allyl-2-methyl-1,3-propanediol
Descripción general
Descripción
2-Allyl-2-methyl-1,3-propanediol is an organic compound with the molecular formula C7H14O2. It is a diol, meaning it contains two hydroxyl groups (-OH). This compound is known for its applications in various chemical reactions and industrial processes due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Allyl-2-methyl-1,3-propanediol can be synthesized through several methods. One common route involves the hydroformylation of allyl alcohol to produce 4-hydroxybutanal and 3-hydroxy-2-methylpropanal, followed by hydrogenation to yield the desired diol . Another method includes the synthesis from 2-allyl-2-methylmalonic acid diethyl ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The process typically includes steps such as hydroformylation, hydrogenation, and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Allyl-2-methyl-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methacrylic acid and methacrolein.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: It can participate in substitution reactions to form various esters and ethers.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and heteropolyacid catalysts.
Reduction: Hydrogen gas and metal catalysts are typically used.
Substitution: Acid chlorides and alcohols are common reagents.
Major Products
Oxidation: Methacrylic acid and methacrolein.
Reduction: Various alcohol derivatives.
Substitution: Esters and ethers.
Aplicaciones Científicas De Investigación
2-Allyl-2-methyl-1,3-propanediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Allyl-2-methyl-1,3-propanediol involves its reactivity with various molecular targets. For example, in oxidation reactions, it undergoes a series of steps where oxygen reacts with the compound to form intermediates like 3-hydroxy-2-methylpropanal, which then dehydrates to methacrolein and finally oxidizes to methacrylic acid . These reactions are facilitated by catalysts that enhance the reaction rate and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,3-propanediol: Similar in structure but lacks the allyl group.
2-Amino-2-methyl-1,3-propanediol: Contains an amino group instead of an allyl group.
2-Isobutyl-2-methyl-1,3-propanediol: Has an isobutyl group instead of an allyl group.
Uniqueness
2-Allyl-2-methyl-1,3-propanediol is unique due to its allyl group, which imparts distinct reactivity and makes it suitable for specific chemical transformations that other similar compounds may not undergo as efficiently .
Propiedades
IUPAC Name |
2-methyl-2-prop-2-enylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-3-4-7(2,5-8)6-9/h3,8-9H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXSMZLINUIUFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180138 | |
| Record name | 1,3-Propanediol, 2-allyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25462-37-7 | |
| Record name | 1,3-Propanediol, 2-allyl-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025462377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2-allyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


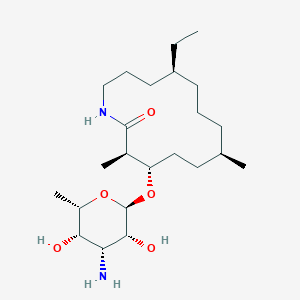

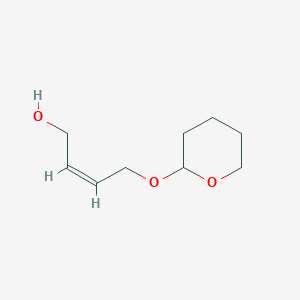
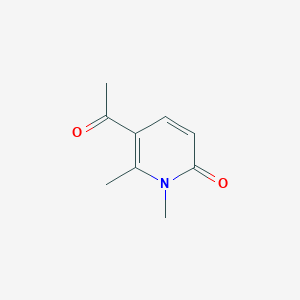
![2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione](/img/structure/B144098.png)
